molecular formula C12H9ClO B3044233 4-Chlorophenyl phenyl-D5 ether CAS No. 93951-85-0

4-Chlorophenyl phenyl-D5 ether

Cat. No.: B3044233
CAS No.: 93951-85-0
M. Wt: 209.68 g/mol
InChI Key: PGPNJCAMHOJTEF-RALIUCGRSA-N
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Description

4-Chlorophenyl phenyl-D5 ether is a deuterated compound with the molecular formula C12D5H4ClO. It is an isotopically labeled compound where five hydrogen atoms are replaced by deuterium atoms. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.

Biochemical Analysis

Biochemical Properties

It is known that deuterium-labeled compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely

Cellular Effects

Deuterium-labeled compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that deuterium-labeled compounds can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of deuterium-labeled compounds can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that deuterium-labeled compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that deuterium-labeled compounds can interact with various transporters and binding proteins, potentially affecting their localization or accumulation

Subcellular Localization

It is known that deuterium-labeled compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl phenyl-D5 ether typically involves the reaction of 4-chlorophenol with deuterated phenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the ether bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired isotopic purity and chemical yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the ether into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted ethers with various functional groups.

Scientific Research Applications

4-Chlorophenyl phenyl-D5 ether is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways of phenolic compounds.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of other deuterated compounds and as a reagent in various chemical processes.

Comparison with Similar Compounds

    4-Chlorodiphenyl ether: Similar in structure but lacks deuterium labeling.

    4-Bromophenyl phenyl ether: Contains a bromine atom instead of chlorine.

    Bis(2-chloroethoxy)methane: Another halogenated ether with different structural features.

Uniqueness: 4-Chlorophenyl phenyl-D5 ether is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, distinguishing it from non-deuterated analogs.

Properties

IUPAC Name

1-(4-chlorophenoxy)-2,3,4,5,6-pentadeuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPNJCAMHOJTEF-RALIUCGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Cl)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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